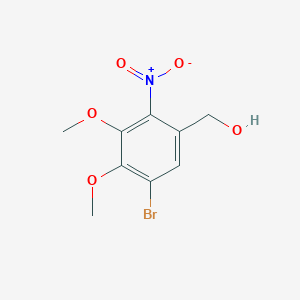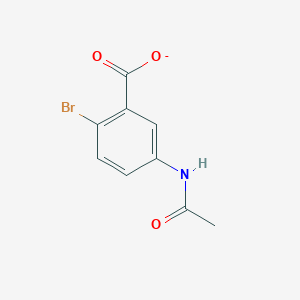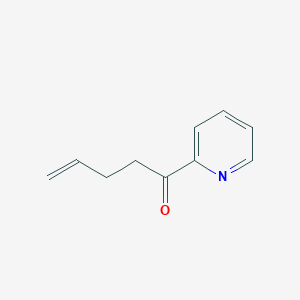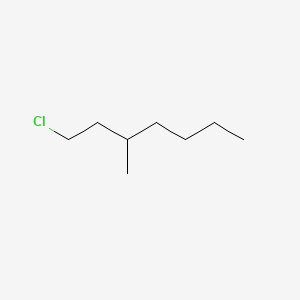
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol is an organic compound with the molecular formula C9H10BrNO5 It is characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by nitration and reduction steps. One common method involves the following steps:
Bromination: 3,4-Dimethoxybenzaldehyde is reacted with bromine in methanol to introduce the bromine atom at the 5-position of the phenyl ring.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as sodium borohydride, followed by oxidation to form the final methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 5-Bromo-3,4-dimethoxy-2-nitrobenzaldehyde or 5-Bromo-3,4-dimethoxy-2-nitrobenzoic acid.
Reduction: 5-Bromo-3,4-dimethoxy-2-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
科学研究应用
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
(5-Bromo-3,4-dimethoxybenzaldehyde): Similar structure but lacks the nitro group.
(5-Bromo-3,4-dimethoxy-2-aminophenyl)methanol: Similar structure with an amino group instead of a nitro group.
(5-Bromo-3,4-dimethoxy-2-nitrobenzoic acid): Similar structure with a carboxylic acid group instead of a methanol group.
Uniqueness
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol is unique due to the combination of bromine, methoxy, and nitro groups on the phenyl ring, along with the methanol group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
5391-71-9 |
|---|---|
分子式 |
C9H10BrNO5 |
分子量 |
292.08 g/mol |
IUPAC 名称 |
(5-bromo-3,4-dimethoxy-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H10BrNO5/c1-15-8-6(10)3-5(4-12)7(11(13)14)9(8)16-2/h3,12H,4H2,1-2H3 |
InChI 键 |
GUHOZFSDFXQSTJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1OC)[N+](=O)[O-])CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)


![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)




![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)


![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)

